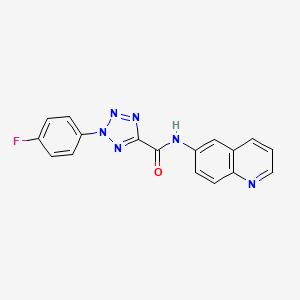
2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide, commonly known as FQTC, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FQTC has been reported to possess promising anticancer, antifungal, and antibacterial activities, making it a potential candidate for drug development.
Aplicaciones Científicas De Investigación
AMPA Receptor Antagonists
Research has identified a series of compounds, including those with a fluorophenyl ring, that have been explored for their potential as AMPA receptor antagonists. These compounds have been used to probe the structure-activity relationship for AMPA receptor inhibition, with potencies ranging significantly depending on the positioning of the fluorophenyl group and other structural modifications. This research suggests that compounds structurally related to "2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide" might be of interest in the development of new AMPA receptor antagonists with potential applications in neurological research and therapeutics (Chenard et al., 2001).
Dual c-Met/VEGFR2 Inhibitors
Another study focused on the design and synthesis of compounds targeting c-Met and VEGFR2 tyrosine kinases, which are crucial in cancer pathogenesis. Compounds with a fluorophenyl group and quinoline moiety showed potent inhibitory activity against these kinases, suggesting their potential utility in cancer treatment. These findings indicate that structurally similar compounds might also possess significant therapeutic value in oncology (Mannion et al., 2009).
Radioligands for Peripheral Benzodiazepine Receptors
A study on quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors highlights the use of compounds with fluorophenyl groups in the development of diagnostic tools for imaging studies, particularly in positron emission tomography (PET). This suggests possible applications of related compounds in medical diagnostics and research into neurological conditions (Matarrese et al., 2001).
Antifungal and Anti-inflammatory Activities
Compounds with fluorophenyl and quinoline moieties have been explored for their antifungal and anti-inflammatory activities. This suggests potential research applications in developing new treatments for infections and inflammatory conditions. For instance, derivatives of 6-fluoro-quinoline have shown antifungal activity, and fluorine-substituted quinazolin-2-amine derivatives have exhibited anti-inflammatory effects, indicating the broad pharmacological potential of these compounds (Yuan et al., 2011; Sun et al., 2019).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-quinolin-6-yltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUXMHCHSQWJAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)
![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)


![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)
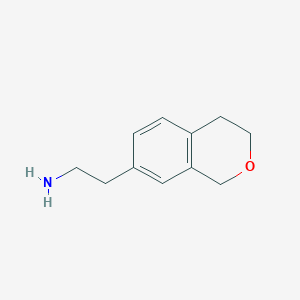

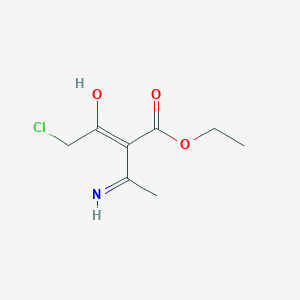
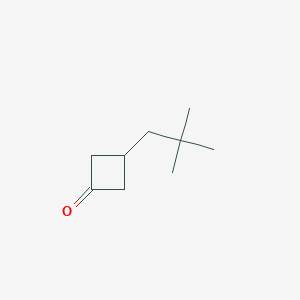
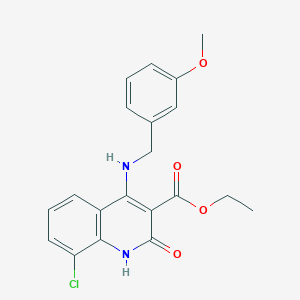
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)